molecular formula C13H26O B167391 Cyclododecylmethanol CAS No. 1892-12-2

Cyclododecylmethanol

Cat. No.: B167391
CAS No.: 1892-12-2
M. Wt: 198.34 g/mol
InChI Key: JQYWAZNRRQRPNN-UHFFFAOYSA-N
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Description

Cyclododecylmethanol, also known as hydroxymethylcyclododecane, is an organic compound with the molecular formula C₁₃H₂₆O. It is a primary alcohol derived from cyclododecane, a twelve-membered ring structure. This compound is notable for its unique cyclic structure and the presence of a hydroxyl group, which imparts specific chemical properties and reactivity.

Scientific Research Applications

Cyclododecylmethanol has diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various cyclic compounds and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential use in drug delivery systems due to its cyclic structure and functional group.

    Industry: this compound is utilized in the production of surfactants, lubricants, and plasticizers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododecylmethanol can be synthesized through several methods, including:

    Reduction of Cyclododecanone: One common method involves the reduction of cyclododecanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

    Grignard Reaction: Another method involves the reaction of cyclododecylmagnesium bromide with formaldehyde, followed by hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of cyclododecanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: Cyclododecylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to cyclododecanone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to cyclododecane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: Cyclododecanone.

    Reduction: Cyclododecane.

    Substitution: Cyclododecyl chloride or bromide.

Mechanism of Action

The mechanism of action of cyclododecylmethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Cyclododecylmethanol can be compared with other similar compounds such as:

    Cyclododecanone: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Cyclododecane: A fully saturated cyclic hydrocarbon, it is less reactive due to the absence of functional groups.

    Cyclododecyl chloride: Similar in structure but contains a chlorine atom instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness: this compound’s uniqueness lies in its combination of a large cyclic structure and a reactive hydroxyl group, making it versatile for various chemical transformations and applications.

Properties

IUPAC Name

cyclododecylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c14-12-13-10-8-6-4-2-1-3-5-7-9-11-13/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYWAZNRRQRPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172316
Record name Hydroxymethylcyclododecane
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Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892-12-2
Record name Cyclododecanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1892-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxymethylcyclododecane
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Record name Cyclododecanemethanol
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Record name Hydroxymethylcyclododecane
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Record name Hydroxymethylcyclododecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why doesn't Cyclododecanemethanol exhibit anesthetic properties despite its structural similarity to anesthetic alcohols?

A1: Research suggests that Cyclododecanemethanol's lack of anesthetic activity stems from its inability to perturb lipid bilayers, a key characteristic of anesthetic agents []. While shorter-chain cycloalkanemethanols and n-alkanols effectively disorder lipid bilayers, leading to anesthesia, Cyclododecanemethanol and its longer-chain counterparts actually increase bilayer order, thus failing to induce anesthesia. This observation challenges the traditional view that anesthetic cutoff in alcohols is solely due to exceeding a critical molecular length for protein binding sites. Instead, it highlights the importance of lipid interactions and membrane disordering in anesthetic action.

Q2: How does the molecular volume of Cyclododecanemethanol relate to its inability to induce anesthesia?

A2: Studies comparing the anesthetic potency of various cycloalkanemethanols and n-alkanols have revealed a strong correlation between molecular volume and anesthetic cutoff []. Both classes of alcohols demonstrate a loss of anesthetic potency as their molecular volume increases. Notably, Cyclododecanemethanol, with its larger molecular volume, surpasses this threshold and shows no anesthetic effect, even at high concentrations. This suggests that a critical molecular volume is necessary for alcohols to effectively partition into and disrupt lipid membranes, a prerequisite for inducing anesthesia.

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